3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one is a heterocyclic organic compound that features a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of pyrrolidine derivatives with appropriate amines and aldehydes. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds followed by further functionalization. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones and amino derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and protein binding.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar structural features but different biological activities.
3-amino-1-(4-methoxyphenyl)pyrrolidine: A closely related compound with variations in the amino and methoxy substituents.
4-amino-1-(3-methoxyphenyl)-2-pyrrolidinone: Another analog with different substitution patterns.
Uniqueness
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJCLZGSZCHAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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